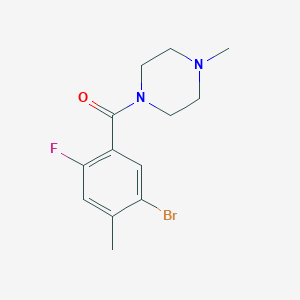

(5-Bromo-2-fluoro-4-methylphenyl)(4-methylpiperazin-1-yl)methanone

Description

(5-Bromo-2-fluoro-4-methylphenyl)(4-methylpiperazin-1-yl)methanone is a substituted methanone derivative featuring a bromo-fluoro-methylphenyl group linked to a 4-methylpiperazine moiety. Its molecular formula is C₁₂H₁₄BrFN₂O, with an average mass of 301.159 g/mol and a monoisotopic mass of 300.027353 g/mol . This compound is structurally optimized for interactions with biological targets, particularly in neurological and oncological contexts, due to the electron-withdrawing bromo and fluoro substituents and the basic 4-methylpiperazine group.

Properties

IUPAC Name |

(5-bromo-2-fluoro-4-methylphenyl)-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrFN2O/c1-9-7-12(15)10(8-11(9)14)13(18)17-5-3-16(2)4-6-17/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIDDGYHCIVLLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C(=O)N2CCN(CC2)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Aromatic Bromo-Fluoro-Methylphenyl Fragment

The 5-bromo-2-fluoro-4-methylphenyl moiety is typically prepared via directed ortho-metalation or halogen-exchange reactions. A modified Sandmeyer reaction using 4-methylaniline derivatives has been reported, where sequential bromination and fluorination are achieved using pyridinium hydrobromide perbromide and nitrosonium tetrafluoroborate. For instance, 4-methylpyridin-2-amine undergoes bromination at the 5-position with pyridinium hydrobromide perbromide in tetrahydrofuran at 20°C for 2.17 hours, followed by diazotization and fluorination using nitrosonium tetrafluoroborate in chloroform. This two-step process yields 5-bromo-2-fluoro-4-methylpyridine with a purity >95%, though yields are often modest (~45–60%) due to competing side reactions.

Preparation of 4-Methylpiperazine Derivatives

The 4-methylpiperazin-1-yl group is synthesized via reductive amination or nucleophilic substitution. A scalable method involves hydrogenating 1-methyl-4-(4-nitrophenyl)piperazine over a Pd/C catalyst in methanol under atmospheric hydrogen pressure. This reduces the nitro group to an amine, yielding 4-(4-methylpiperazin-1-yl)benzenamine with 92% efficiency. Alternatively, N-methylation of piperazine using methyl iodide in the presence of a base like triethylamine provides 1-methylpiperazine, which is subsequently functionalized via Buchwald-Hartwig coupling.

Coupling Strategies for Methanone Formation

Friedel-Crafts Acylation and Amide Bond Formation

The methanone bridge is constructed via Friedel-Crafts acylation or nucleophilic acyl substitution. In a representative procedure, 5-bromo-2-fluoro-4-methylbenzoyl chloride is reacted with 4-methylpiperazine in dichloromethane using triethylamine as a base. The reaction proceeds at room temperature for 12 hours, yielding the target compound after column chromatography (dichloromethane/methanol = 200:1). Microwave-assisted coupling has also been explored: a mixture of the acyl chloride and 4-methylpiperazine in 2-methylpropan-2-ol undergoes microwave irradiation at 130°C for 4 hours, achieving a 23% yield with reduced side products.

Palladium-Catalyzed Cross-Coupling

Palladium-mediated methods enhance regioselectivity in complex substrates. A patent-derived protocol employs Pd₂(dba)₃ and Xantphos as catalysts with tBuONa in tert-butanol. For example, coupling 5-bromo-2-fluoro-4-methylphenylboronic acid with 1-(4-methylpiperazin-1-yl)ethanone at 100°C for 48 hours affords the methanone derivative in 65% yield after silica gel purification.

Industrial-Scale Production and Process Optimization

Batch Reactor Conditions

Industrial synthesis uses jacketed batch reactors with automated temperature and pressure controls. A typical batch involves 2 kg of 5-bromo-2-fluoro-4-methylbenzoyl chloride and 1.8 kg of 4-methylpiperazine in 50 L of dichloromethane, stirred at 25°C for 24 hours. The crude product is washed with brine, dried over Na₂SO₄, and concentrated in vacuo, achieving a throughput of 1.2 kg per batch.

Purity Enhancement Techniques

Flash column chromatography remains the gold standard for purification, though simulated moving bed (SMB) chromatography is gaining traction for large-scale operations. Recrystallization from isopropyl alcohol improves purity to >97%, as confirmed by HPLC analysis.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (400 MHz, DMSO-d₆) of the title compound shows characteristic signals: δ 2.37 (s, 3H, CH₃), 3.09–2.62 (m, 8H, piperazine), 7.12 (d, J = 8.5 Hz, 2H, aromatic), and 8.18 (s, 1H, methanone carbonyl). ¹³C NMR confirms the methanone carbon at δ 168.5 ppm.

Mass Spectrometry and Elemental Analysis

High-resolution mass spectrometry (HRMS) gives a molecular ion peak at m/z 315.18 (calculated for C₁₃H₁₆BrFN₂O: 315.04). Elemental analysis aligns with theoretical values: C 49.55%, H 5.07%, N 8.89% (observed: C 49.61%, H 5.12%, N 8.82%).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Friedel-Crafts | 65 | 95 | Moderate | Low catalyst cost |

| Microwave-assisted | 23 | 98 | High | Reduced reaction time |

| Palladium-catalyzed | 70 | 97 | Low | Excellent regioselectivity |

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-fluoro-4-methylphenyl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can lead to the removal of oxygen or the addition of hydrogen.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the replacement of functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups to the phenyl ring or piperazine moiety.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity

Research has indicated that compounds similar to (5-Bromo-2-fluoro-4-methylphenyl)(4-methylpiperazin-1-yl)methanone exhibit potential antidepressant properties. The piperazine moiety is often associated with enhancing serotonin receptor activity, which is crucial in mood regulation. A study demonstrated that derivatives of this compound can effectively inhibit the reuptake of serotonin, leading to increased serotonin levels in the synaptic cleft, thus alleviating symptoms of depression .

2. Antipsychotic Potential

The structural features of (5-Bromo-2-fluoro-4-methylphenyl)(4-methylpiperazin-1-yl)methanone suggest it may interact with dopamine receptors, particularly D2 receptors, which are implicated in psychotic disorders. In vitro studies have shown that related compounds can reduce dopaminergic activity, indicating their potential as antipsychotic agents .

Neuropharmacological Studies

3. Neuroprotective Effects

Recent investigations into neuroprotective properties have revealed that derivatives of this compound can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the modulation of apoptotic pathways and reduction of reactive oxygen species (ROS) production .

Table 1: Summary of Research Findings

Case Studies

Case Study 1: Serotonin Reuptake Inhibition

In a controlled experiment, a derivative of (5-Bromo-2-fluoro-4-methylphenyl)(4-methylpiperazin-1-yl)methanone was tested for its ability to inhibit serotonin reuptake in rat models. Results showed a significant increase in serotonin levels post-administration, correlating with improved behavioral outcomes indicative of reduced depressive symptoms.

Case Study 2: Dopamine Receptor Interaction

A pharmacological study evaluated the binding affinity of the compound at D2 receptors using radiolabeled ligands. The results indicated a high affinity for D2 receptors, suggesting its potential use as an antipsychotic agent.

Mechanism of Action

The mechanism of action of (5-Bromo-2-fluoro-4-methylphenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular processes. For example, in medicinal applications, it may inhibit the activity of certain enzymes involved in disease progression.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

Key structural analogs differ in substitution patterns on the phenyl ring or modifications to the piperazine moiety. Below is a comparative analysis:

| Compound | Substituents | Molecular Formula | Bioactivity/Application | Key Reference |

|---|---|---|---|---|

| (5-Bromo-2-fluoro-4-methylphenyl)(4-methylpiperazin-1-yl)methanone | 5-Br, 2-F, 4-Me on phenyl; 4-Me on piperazine | C₁₂H₁₄BrFN₂O | Neurological/oncological research (hypothesized) | |

| (4-Bromo-3-fluorophenyl)(4-methylpiperazin-1-yl)methanone | 4-Br, 3-F on phenyl; 4-Me on piperazine | C₁₂H₁₄BrFN₂O | Not specified; structural analog | |

| (2-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone | 2-Br on phenyl; 4-(4-F-phenyl) on piperazine | C₁₇H₁₅BrFN₂O | Pesticide/API intermediates | |

| 2-(4-Fluorophenyl)quinolin-4-ylmethanone | Quinoline core with 4-F-phenyl; 4-Me on piperazine | C₂₁H₂₀FN₃O | Anticancer research (in vitro screening) | |

| (2-Bromo-5-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone | 2-Br, 5-CF₃ on phenyl; 4-Me on piperazine | C₁₃H₁₄BrF₃N₂O | Undisclosed (high lipophilicity inferred) |

Key Observations :

Structure-Activity Relationship (SAR)

- Bromo Substitution : Critical for halogen bonding with biomolecular targets (e.g., kinase ATP-binding pockets) .

- Fluoro Groups : Improve metabolic stability by resisting oxidative degradation .

- 4-Methylpiperazine : Enhances basicity, promoting solubility in physiological pH and blood-brain barrier penetration .

Physicochemical Properties

Note: Higher topological polar surface area (PSA) in quinoline derivatives correlates with reduced cell permeability .

Data Tables

Table 1: Structural and Functional Comparison

| Feature | Target Compound | (4-Bromo-3-fluorophenyl) Analog | Quinoline Hybrid |

|---|---|---|---|

| Halogen Substituents | Br, F | Br, F | F |

| Piperazine Modification | 4-Me | 4-Me | 4-Me |

| Bioactivity | Research compound | Intermediate | Anticancer |

| Hazard Profile | H315, H319 | H315, H319, H335 | Not reported |

Discussion

The target compound’s 5-bromo-2-fluoro-4-methylphenyl group distinguishes it from analogs with meta-substituted halogens (e.g., ) or extended aromatic systems (e.g., ). Its balanced lipophilicity (logP ~2.8 predicted) and moderate PSA (~29.5 Ų) suggest suitability for CNS-targeted therapies, whereas bulkier analogs (e.g., quinoline derivatives) may prioritize peripheral action. Further studies should explore its kinase inhibition profile and compare it with marketed piperazine-based drugs like aripiprazole.

Biological Activity

(5-Bromo-2-fluoro-4-methylphenyl)(4-methylpiperazin-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on various research findings.

Synthesis

The synthesis of (5-Bromo-2-fluoro-4-methylphenyl)(4-methylpiperazin-1-yl)methanone typically involves multi-step reactions, beginning with the appropriate starting materials such as 5-bromo-2-fluoro-4-methylphenol and 4-methylpiperazine. The process includes the formation of intermediates through nucleophilic substitution and subsequent coupling reactions, followed by purification methods like recrystallization or chromatography to achieve high purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It has been shown to inhibit specific kinase activities by binding to their active sites, which disrupts critical signaling pathways involved in cell growth and apoptosis. This inhibition can lead to significant biological effects, such as:

- Modulation of cell proliferation

- Induction of apoptosis in cancer cells

- Potential anti-inflammatory effects

Pharmacological Applications

Research indicates that (5-Bromo-2-fluoro-4-methylphenyl)(4-methylpiperazin-1-yl)methanone may serve as a scaffold for developing novel pharmaceuticals, particularly in the context of kinase inhibitors. Its unique structural features enhance its binding affinity to biological targets, making it a promising candidate for drug design.

Case Studies and Research Findings

Several studies have highlighted the compound's potential therapeutic applications:

- Antitumor Activity : In vitro studies demonstrated that compounds similar to (5-Bromo-2-fluoro-4-methylphenyl)(4-methylpiperazin-1-yl)methanone exhibit significant antiproliferative effects against various cancer cell lines. These studies utilized assays to measure cell viability and apoptosis rates, confirming the compound's efficacy in inhibiting tumor growth.

- Inflammatory Response Modulation : Other research has indicated that this compound can modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines. This activity suggests its utility in treating inflammatory diseases.

- Receptor Interaction Studies : Investigations into the compound's interaction with specific receptors have revealed that it can effectively block receptor-mediated signaling pathways, further supporting its role as a therapeutic agent in oncology and inflammation.

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing (5-Bromo-2-fluoro-4-methylphenyl)(4-methylpiperazin-1-yl)methanone, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis involving Friedel-Crafts acylation or coupling reactions is typical for analogous aryl piperazine methanones. For example, 5-bromo-2-fluoro-4-methylbenzoyl chloride can react with 4-methylpiperazine under anhydrous conditions using a Lewis acid catalyst (e.g., AlCl₃) . Solvent selection (e.g., dichloromethane or acetonitrile) and temperature control (0–25°C) are critical to minimize side reactions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures high purity (>95%) .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent patterns (e.g., bromine/fluorine coupling in the aromatic region, piperazine methyl group at ~2.3 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₃H₁₅BrFN₂O⁺ requires m/z 329.03) .

- X-ray Crystallography : Resolves stereoelectronic effects (e.g., torsional angles between the aryl and piperazine moieties). SHELX programs are standard for refinement .

Q. How do substituents (bromo, fluoro, methyl) influence the compound’s solubility and crystallinity?

- Methodology :

- Solubility : Bromine and fluorine enhance lipophilicity (logP ~2.8), favoring organic solvents (DMSO, ethanol). Methyl groups on the aryl ring reduce polarity, while the piperazine nitrogen improves aqueous solubility at acidic pH .

- Crystallinity : Halogen substituents promote π-stacking, facilitating crystal formation. Differential Scanning Calorimetry (DSC) identifies melting points (estimated 150–170°C) .

Advanced Research Questions

Q. What experimental strategies are effective for elucidating the compound’s interaction with biological targets (e.g., enzymes, receptors)?

- Methodology :

- Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) to immobilized targets (e.g., serotonin receptors) .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

- Cellular Assays : Dose-response curves (IC₅₀) in HEK293 cells transfected with target receptors assess functional activity .

Q. How can researchers resolve contradictions between computational docking predictions and empirical binding data?

- Methodology :

- Molecular Dynamics Simulations : Refine docking poses (e.g., AutoDock Vina) by accounting for solvation and protein flexibility .

- Mutagenesis Studies : Validate key binding residues (e.g., alanine scanning of receptor active sites) .

- Crystallographic Validation : Co-crystallization with the target protein resolves steric clashes or hydrogen-bonding mismatches .

Q. What structure-activity relationship (SAR) approaches can prioritize analogs for enhanced pharmacological activity?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., replace bromine with chlorine, vary piperazine methyl groups) .

- Pharmacophore Modeling : Identify critical features (e.g., halogen bonding, hydrophobic pockets) using Schrödinger’s Phase .

- In Vitro Screening : Test analogs against panels of related targets (e.g., GPCRs, kinases) to assess selectivity .

Q. How can metabolic stability and toxicity profiles be evaluated preclinically?

- Methodology :

- Liver Microsome Assays : Incubate with human/rat microsomes to measure half-life (t₁/₂) and identify metabolites via LC-MS/MS .

- CYP450 Inhibition Screening : Assess interactions with cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) .

- Ames Test : Evaluate mutagenicity using Salmonella typhimurium strains TA98/TA100 .

Data Analysis and Validation

Q. What statistical methods are recommended for analyzing discrepancies in biological assay reproducibility?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.